molecular formula C18H23ClN2O3 B14631783 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- CAS No. 54981-19-0

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-

Cat. No.: B14631783
CAS No.: 54981-19-0
M. Wt: 350.8 g/mol
InChI Key: RHFVHKHSFGQHJO-UHFFFAOYSA-N
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Description

1-Oxa-3,9-diazaspiro(55)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of an oxa-diazaspiro ring system, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- typically involves multi-step organic reactions. One common method includes the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, oxo derivatives, and reduced forms of the original compound. These products retain the core spirocyclic structure while exhibiting different functional properties.

Scientific Research Applications

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacteria’s cell wall synthesis . The compound binds to the active site of the protein, disrupting its function and leading to bacterial cell death. This mechanism highlights its potential as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- stands out due to its specific substitution with the p-chlorobenzoyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in the development of new antimicrobial agents.

Properties

CAS No.

54981-19-0

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

9-[4-(4-chlorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C18H23ClN2O3/c19-15-5-3-14(4-6-15)16(22)2-1-11-21-12-8-18(9-13-21)7-10-20-17(23)24-18/h3-6H,1-2,7-13H2,(H,20,23)

InChI Key

RHFVHKHSFGQHJO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)OC12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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